Product packaging for Simvastatin-d3(Cat. No.:)

Simvastatin-d3

Cat. No.: B1163737
M. Wt: 421.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Deuterated Analogues in Pharmacological and Metabolic Investigations

Deuterated analogues, where one or more hydrogen atoms are replaced by deuterium (B1214612), are particularly useful in pharmacological and metabolic studies. juniperpublishers.comcdnsciencepub.com Deuterium, being a stable isotope of hydrogen, has similar physical and chemical properties to its lighter counterpart. juniperpublishers.com This means that deuterated compounds generally retain the pharmacological profile of the original drug, interacting with biological receptors in a nearly identical manner. bioscientia.de

The key difference lies in the carbon-deuterium (C-D) bond, which is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in This increased bond strength can significantly impact the rate at which the drug is metabolized, especially if the C-H bond is broken during a rate-limiting step of metabolism. juniperpublishers.cominformaticsjournals.co.in This phenomenon, known as the "kinetic isotope effect," can lead to a reduced rate of systemic clearance and an increased biological half-life of the drug. juniperpublishers.com

This modification of metabolic pathways can have several beneficial effects in research. It can lead to:

Increased exposure to the parent drug: By slowing down metabolism, higher concentrations of the active drug can be maintained in the body for longer periods. juniperpublishers.com

Altered metabolite profiles: Deuteration can sometimes lead to "metabolic shunting," where the drug is metabolized through alternative pathways, potentially reducing the formation of undesirable or toxic metabolites. juniperpublishers.combioscientia.de

These characteristics make deuterated analogues powerful tools for investigating drug metabolism and for developing new chemical entities with potentially improved safety and efficacy profiles. juniperpublishers.com

Rationale for Deuteration of Simvastatin (B1681759) (Simvastatin-d3) for Research Applications

Simvastatin is a widely used lipophilic statin that lowers cholesterol by inhibiting HMG-CoA reductase. mdpi.commdpi.com It is administered as an inactive lactone prodrug and is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into its active hydroxy acid form and other metabolites. oup.complos.org Due to this extensive first-pass metabolism, the systemic bioavailability of the parent compound is low. plos.orgresearchgate.net

The rationale for the deuteration of simvastatin to create this compound for research applications stems from the need for a reliable internal standard in bioanalytical methods. In quantitative analysis, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for correcting for variations in sample preparation and instrument response. nih.gov

This compound, being chemically almost identical to simvastatin but with a slightly higher molecular weight, is an ideal internal standard. medchemexpress.com It co-elutes with the non-deuterated simvastatin during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, it can be distinguished from the analyte by its different mass-to-charge ratio. This allows for accurate and precise quantification of simvastatin and its metabolites in complex biological matrices like plasma. researchgate.net

Furthermore, the use of this compound in research can help in detailed pharmacokinetic and metabolism studies of simvastatin itself. By administering a mixture of deuterated and non-deuterated simvastatin, researchers can more accurately trace the metabolic fate of the drug and differentiate it from endogenous compounds. While the primary application of this compound is as an internal standard, its properties as a deuterated analogue also make it a valuable tool for investigating the intricate metabolic pathways of simvastatin.

Properties

Molecular Formula

C25H35D3O5

Molecular Weight

421.58

Origin of Product

United States

Synthetic Methodologies and Physicochemical Characterization of Simvastatin D3

Strategies for Deuterium (B1214612) Incorporation: Regioselective and Global Labeling

The introduction of deuterium into the simvastatin (B1681759) molecule can be achieved through various strategies, with a primary focus on regioselective labeling to produce Simvastatin-d3. This involves placing the deuterium atoms at a specific, predetermined position within the molecule.

Synthetic Pathways and Precursor Chemistry for Deuteration

The synthesis of this compound is intricately linked to the established synthetic routes for unlabeled simvastatin. Simvastatin is a semi-synthetic compound derived from lovastatin (B1675250), a natural product of the fungus Aspergillus terreus. nih.govgoogle.com A common and pivotal intermediate in this process is Monacolin J, which is obtained through the hydrolysis of lovastatin. nih.govgoogle.com

The crucial step for producing this compound involves the regioselective acylation of the C8 hydroxyl group of a protected Monacolin J intermediate. To achieve the specific d3-labeling, a deuterated acylating agent is required. The IUPAC name for this compound, [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-2-(trideuteriomethyl)butanoate, confirms that the three deuterium atoms are located on one of the methyl groups of the 2,2-dimethylbutanoate side chain. This points to the use of a deuterated precursor, such as α-(trideuteriomethyl)dimethylbutyryl chloride or an activated thioester like α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP) prepared with a deuterated starting material. nih.gov

The general pathway involves:

Hydrolysis of lovastatin to yield the key intermediate, Monacolin J. nih.gov

Protection of other reactive hydroxyl groups on the Monacolin J molecule, a common strategy in multi-step organic synthesis. nih.gov

Acylation of the protected intermediate using a deuterated acyl donor, specifically a 2,2-dimethylbutanoate derivative carrying a trideuteriomethyl group.

Deprotection to yield the final this compound product.

Precursor/Intermediate Role in Synthesis
LovastatinStarting material for semi-synthesis. nih.govgoogle.com
Monacolin JKey intermediate formed by hydrolysis of Lovastatin. nih.gov
Deuterated 2,2-dimethylbutyryl derivativeAcyl donor that introduces the d3-labeled side chain.
SimvastatinThe unlabeled parent compound. drugbank.com

This table is interactive. Click on the headers to sort.

Chemical Catalysis and Deuterium Exchange Mechanisms in this compound Synthesis

Both chemical and biocatalytic methods are employed in the synthesis of simvastatin, and these principles extend to its deuterated analogues. nih.govmdpi.com

Biocatalysis: A highly efficient and regiospecific method involves the use of the enzyme acyltransferase LovD. nih.govucla.edu This enzyme specifically catalyzes the acylation at the C8 position of Monacolin J. nih.gov By supplying a deuterated acyl donor, such as a specially prepared DMB-S-MMP thioester, the LovD enzyme can directly and cleanly attach the deuterated side chain, yielding this compound with high conversion rates and eliminating the need for chemical protection steps. nih.gov This enzymatic approach is prized for its high selectivity. ucla.edu

Chemical Catalysis: Traditional chemical synthesis involves the use of an acyl chloride (the deuterated analogue of 2,2-dimethylbutyryl chloride) in the presence of a base or other chemical catalyst to facilitate the esterification of the C8 hydroxyl group. nih.gov While effective, this route may require more extensive purification to remove by-products.

Deuterium exchange reactions, which involve swapping hydrogen for deuterium atoms on a fully formed molecule, are less suitable for producing the specifically labeled this compound. Such reactions, often catalyzed by metals like palladium on carbon (Pd/C) in the presence of D₂O, tend to be less regioselective and could lead to deuterium incorporation at multiple sites. researchgate.netresearchgate.net Therefore, direct synthesis using a labeled precursor is the superior strategy for this compound.

Spectroscopic and Chromatographic Confirmation of Deuterium Labeling and Purity

Mass Spectrometry for Isotopic Purity and Labeling Position Confirmation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for validating the synthesis of this compound. nih.govresearchgate.net

Molecular Weight Confirmation: High-resolution mass spectrometry confirms the mass of the molecular ion. This compound has a molecular weight of approximately 421.58 g/mol , which is three mass units higher than its unlabeled counterpart (approx. 418.57 g/mol ), corresponding to the three deuterium atoms. chemsrc.com

Isotopic Purity: MS analysis determines the isotopic enrichment of the sample. It quantifies the percentage of molecules that are correctly labeled (d3) versus those that may be unlabeled (d0) or have fewer deuterium atoms (d1, d2). lgcstandards.com Commercial batches of deuterated standards often report high isotopic purity, such as 98-99% atom D. tocris.com

Labeling Position: Tandem mass spectrometry (MS/MS) is used to verify the location of the deuterium atoms. The this compound ion is fragmented, and the resulting product ions are analyzed. The masses of the fragments containing the 2,2-dimethylbutanoate side chain will be shifted by +3 amu compared to the fragments from unlabeled simvastatin, confirming that the label is on the side chain as intended. nih.govresearchgate.net

Analytical Parameter Technique Expected Result for this compound
Molecular WeightMass Spectrometry (MS)~421.58 Da
Isotopic PurityMass Spectrometry (MS)High percentage of d3 species (e.g., >98%)
Label PositionTandem MS (MS/MS)Fragmentation pattern confirms D on the butanoate side chain.
Chemical PurityHPLC>95-98% medchemexpress.com
Structure ConfirmationNMR SpectroscopySpectrum consistent with structure, showing absence of a specific ¹H signal. medchemexpress.com

This table is interactive. Click on the headers to sort.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed structural information and is complementary to mass spectrometry for confirming the identity of this compound. medchemexpress.comnih.gov

¹H NMR: The proton NMR spectrum of this compound would be nearly identical to that of unlabeled simvastatin, with one key difference: the absence of the singlet corresponding to the protons of the methyl group that has been replaced by the trideuteriomethyl (-CD₃) group. The integration of the remaining signals would be consistent with the rest of the molecular structure. medchemexpress.com

¹³C NMR: In the carbon-13 NMR spectrum, the signal for the deuterated carbon atom would be significantly altered. It would appear as a multiplet (due to C-D coupling) and have a much lower intensity compared to a protonated carbon signal. The chemical shifts of adjacent carbons might also be slightly affected. researchgate.netacs.org

Chromatographic Techniques (e.g., HPLC) for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of this compound, ensuring it is free from starting materials, synthetic by-products, or degradation products. medchemexpress.com

Reversed-phase HPLC (RP-HPLC) is commonly used, typically employing a C18 column. wjbphs.comresearchgate.net A mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is used to achieve separation. wjbphs.combioline.org.br Detection is often performed using a UV detector at a wavelength around 238 nm. wjbphs.com The purity is calculated based on the area percentage of the main peak in the chromatogram. Certificates of analysis for commercial this compound often state a chemical purity of >95% or >98% as determined by HPLC. medchemexpress.com

Analytical Methodologies Utilizing Simvastatin D3 As a Research Standard

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Simvastatin (B1681759) and its Metabolites

LC-MS/MS has become the preferred method for the simultaneous quantification of simvastatin and its metabolites due to its superior sensitivity and specificity compared to other techniques like LC-UV or GC/MS. nih.govjcdr.net The development of robust LC-MS/MS methods is a meticulous process involving the optimization of various parameters to ensure reliable and reproducible results.

In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard (ISTD) is considered the gold standard for accuracy and precision. nih.govresearchgate.netnih.gov Simvastatin-d3, along with other deuterated analogs like Simvastatin-d6 and Simvastatin acid-d3, serves this critical role in the analysis of simvastatin and its hydroxy acid metabolite. nih.govdoi.orgdeepdyve.com

The primary function of an ISTD is to compensate for variations that can occur during sample preparation and analysis. These variations may include inconsistencies in sample extraction, matrix effects (where other components in the biological sample interfere with the ionization of the analyte), and fluctuations in the mass spectrometer's response. Because stable isotope-labeled standards like this compound are chemically identical to the analyte of interest but have a different mass, they co-elute chromatographically and experience similar ionization and fragmentation patterns. nih.gov This allows for the normalization of the analyte's signal to that of the ISTD, thereby correcting for potential errors and leading to more accurate and precise quantification. nih.govresearchgate.net The use of deuterated internal standards such as ezetimibe (B1671841) d4 and simvastatin d6 has been demonstrated in methods for the simultaneous quantification of ezetimibe and simvastatin in rat plasma. nih.gov

The development of a successful LC-MS/MS method hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: The goal of chromatography is to separate the analytes of interest (simvastatin and its metabolites) from each other and from other components in the sample matrix. This is typically achieved using a reverse-phase C18 column. nih.govresearchgate.netnih.gov The mobile phase, a mixture of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve good peak shape and resolution. nih.govresearchgate.net For instance, a mobile phase consisting of 2.00 ± 0.05 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.8) and acetonitrile (25:75, v/v) has been used in an isocratic mode. researchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can also be employed to improve separation. nih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for simvastatin analysis. researchgate.netmedpharmres.com Interestingly, simvastatin and its acid metabolite behave differently in the mass spectrometer. Simvastatin typically forms a positive ion ([M+H]+), while simvastatin acid forms a negative ion ([M-H]-). plos.org To accommodate this, some methods employ polarity switching during the analytical run, detecting simvastatin in positive mode and its acid metabolite in negative mode. researchgate.netplos.org

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for quantification. medpharmres.complos.org In MRM, specific precursor ions of the analytes and the ISTD are selected and fragmented, and then specific product ions are monitored. This highly selective process significantly reduces background noise and enhances the sensitivity of the assay. nih.gov The selection of precursor and product ion transitions, as well as the optimization of parameters like collision energy, are critical steps in method development. jcdr.netmedpharmres.com

Table 1: Example of Optimized Mass Spectrometric Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
Simvastatin 419.3 285.2 Positive
Simvastatin-d6 425.4 199.2 Positive
Simvastatin Acid 435.1 319.15 Negative

This table is a composite based on data from multiple sources and is for illustrative purposes. Actual values may vary between different studies and instruments. nih.govmedpharmres.com

A developed LC-MS/MS method must undergo rigorous validation to ensure its suitability for research applications. The validation process assesses several key parameters:

Sensitivity: This is determined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov For simvastatin and its metabolites, LLOQs in the range of 50 pg/mL to 0.25 ng/mL have been achieved. nih.govnih.gov

Selectivity: The method must be able to differentiate the analytes and ISTD from endogenous components in the matrix. nih.govresearchgate.net This is typically assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analytes. nih.gov

Accuracy: This refers to how close the measured concentration is to the true concentration. It is usually expressed as a percentage of the nominal value. nih.govresearchgate.net

Precision: This measures the degree of scatter or variability in the results. It is assessed at both the intra-day (within a single day) and inter-day (over several days) levels and is expressed as the relative standard deviation (%RSD). nih.govresearchgate.net For bioanalytical methods, intra- and inter-assay precision of less than 7.5% to 15% is generally considered acceptable. nih.govnih.gov

Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix. It is a significant concern in LC-MS/MS and is carefully evaluated during method validation. plos.org Stable isotope-labeled internal standards like this compound are highly effective in mitigating matrix effects.

Table 2: Representative Method Validation Data

Parameter Simvastatin Simvastatin Acid
Linearity Range 0.2–40.0 ng/mL 0.100–48.971 ng/mL
LLOQ 0.2 ng/mL 0.1 ng/mL
Intra-day Precision (%RSD) 0.94–9.56% <7.6%
Inter-day Precision (%RSD) 0.79–12% <7.6%
Accuracy (% of nominal) 98.7-102.3% ±10.9%

This table presents a compilation of data from various studies to illustrate typical validation parameters. Specific values can differ based on the methodology. nih.govnih.govresearchgate.net

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

Quantitative Analysis of Simvastatin and Related Compounds in Non-Clinical Research Matrices

The validated LC-MS/MS methods utilizing this compound as an internal standard are widely applied in non-clinical research to investigate the metabolic fate of simvastatin.

In vitro systems are essential for studying drug metabolism in a controlled environment. Human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are frequently used to identify the metabolic pathways of a drug. Studies have shown that simvastatin is extensively metabolized in liver microsomes to several products, including 3α-hydroxy simvastatin, 6α-exomethylene simvastatin, and a 3α,5β-dihydrodiol metabolite. this compound can be used as an internal standard in these assays to accurately quantify the rate of disappearance of the parent drug and the formation of its metabolites. deepdyve.com This information is crucial for identifying the specific enzymes responsible for simvastatin metabolism, with research pointing to the major role of the CYP3A subfamily. Similar studies can be conducted in hepatocytes and other cell lines to provide a more comprehensive picture of the drug's biotransformation. mdpi.com

Preclinical animal models are vital for understanding the pharmacokinetics of a drug in a living organism. LC-MS/MS methods employing this compound are used to quantify simvastatin and its metabolites in plasma samples collected from animals such as rats. nih.govresearchgate.net These studies provide valuable data on the absorption, distribution, metabolism, and excretion (ADME) of the drug. For example, a validated method was successfully used to support a pharmacokinetic study of ezetimibe and simvastatin co-administration in rats. nih.gov

Zebrafish embryos have also emerged as a valuable model organism in toxicology and developmental biology research. nih.govplos.org LC-MS/MS can be used to quantify the uptake and biotransformation of simvastatin in zebrafish embryos and larvae. researchgate.netuib.no These studies can help assess the potential environmental impact of the drug and provide insights into its developmental toxicity. nih.govresearchgate.net However, challenges such as matrix effects and the adsorption of hydrophobic drugs like simvastatin to plastic labware need to be carefully managed in these models. uib.no

Investigative Applications of Simvastatin D3 in Drug Metabolism Research Excluding Human Clinical Data

Elucidation of Simvastatin (B1681759) Metabolic Pathways and Metabolite Identification

The use of stable isotope-labeled compounds such as Simvastatin-d3 is a highly effective method for tracing the biotransformation of a parent drug. medchemexpress.com This technique facilitates the confident identification of metabolites within complex biological samples.

Identification of Phase I and Phase II Metabolites Using Deuterated Tracers

In drug metabolism studies, a standard procedure involves incubating a drug with metabolically active systems like liver microsomes and analyzing the resulting mixture. mdpi.com The inclusion of a deuterated internal standard like this compound enables precise quantification and identification of metabolites. medchemexpress.com For example, by incubating a 1:1 mixture of simvastatin and this compound, mass spectrometry can differentiate the metabolites of simvastatin from those of its deuterated counterpart. This "isotope doublet" technique helps to definitively identify drug-related materials from endogenous components of the biological matrix.

Phase I metabolism of simvastatin primarily consists of oxidation, which results in the formation of several hydroxylated metabolites. mdpi.com Phase II metabolism involves the conjugation of these hydroxylated metabolites with molecules such as glucuronic acid to form glucuronides. mdpi.com The use of this compound has been vital in confirming the structures of these metabolites in preclinical systems. While a study in rat liver microsomes identified numerous Phase I metabolites, no Phase II metabolites were detected, possibly due to the high esterase activity in rat plasma that rapidly hydrolyzes simvastatin to its acid form. mdpi.com

Mapping Enzyme-Specific Biotransformations (e.g., Cytochrome P450 Enzymes, Carboxylesterases)

Simvastatin is administered as an inactive lactone prodrug, which is converted in the body to its pharmacologically active β-hydroxy acid form, simvastatin acid. nih.gov This activation is primarily mediated by carboxylesterases (CES). mdpi.comnih.gov The subsequent metabolism of the active form is mainly carried out by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the most significant contributor. drugbank.commedsafe.govt.nznih.gov

By incubating this compound with individual, isolated CYP enzymes, researchers can ascertain the specific contribution of each enzyme to the drug's metabolism. Such studies have confirmed that CYP3A4 is the primary enzyme responsible for generating major metabolites, including 3'-hydroxy simvastatin and 6'-exomethylene simvastatin. nih.gov Both CYP3A4 and CYP3A5 can catalyze these reactions, but CYP3A4 demonstrates a significantly higher affinity for simvastatin. nih.gov The use of deuterated standards in these assays ensures accurate kinetic analysis of these specific biotransformation pathways.

Studies on Metabolic Stability and Enzyme Kinetics in Research Models

A drug's metabolic stability is a critical factor that influences its pharmacokinetic profile. In vitro models are frequently employed to assess this characteristic early in the drug discovery process.

Determination of Intrinsic Clearance in Isolated Enzyme Systems and Cell-Based Models

Intrinsic clearance (CLint) represents the maximum metabolic capacity of an enzyme system and can be measured by incubating a drug with liver microsomes or hepatocytes. researchgate.net In these experiments, this compound is often utilized as an internal standard to ensure the accurate measurement of the parent drug's concentration over time. medchemexpress.com The rate at which the parent drug disappears is then used to calculate the intrinsic clearance. These in vitro CLint values can be extrapolated to predict the drug's hepatic clearance in vivo. researchgate.net

Cell-based models, such as primary hepatocyte cultures, provide a more physiologically relevant system for studying drug metabolism because they contain a complete set of drug-metabolizing enzymes and cofactors. The application of this compound in these models enables a more precise evaluation of metabolic stability in a whole-cell environment.

Evaluation of Deuterium (B1214612) Labeling Impact on Metabolic Rates (Potential Kinetic Isotope Effects)

Replacing hydrogen with its heavier isotope, deuterium, can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.govismrm.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, thus requiring more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, deuteration at that specific site can slow the reaction. researchgate.net

In this compound, the deuterium atoms are typically located on a part of the molecule that is not a primary site of oxidative metabolism by CYP enzymes. This placement is intentional to minimize any potential KIE, which is crucial when the compound is used as an internal standard for quantitative analysis. medchemexpress.com While the potential for a KIE should always be considered, significant alterations in the metabolic rate of this compound compared to its unlabeled counterpart are generally not anticipated or desired for its role as a tracer. nih.gov Studies investigating KIE for other deuterated substrates have found the effect to be relatively small, in the range of 4-6%. nih.govismrm.org

Investigations of Drug-Drug Interactions in Preclinical Models (Enzyme Inhibition and Induction)

Simvastatin is highly susceptible to drug-drug interactions (DDIs), largely because its metabolism is dependent on CYP3A4. medsafe.govt.nznih.gov Co-administration of simvastatin with potent CYP3A4 inhibitors can cause a significant increase in its plasma concentrations. medsafe.govt.nznih.gov Conversely, co-administration with CYP3A4 inducers can diminish its effectiveness by accelerating its metabolism. medsafe.govt.nz

Preclinical in vitro models are crucial for identifying potential DDIs. In these studies, this compound can serve as a probe substrate to measure CYP3A4 activity. researchgate.netuio.no For instance, to evaluate the inhibitory potential of a new chemical entity (NCE) on CYP3A4, the NCE is incubated with human liver microsomes along with this compound. A reduction in the formation rate of a specific this compound metabolite indicates CYP3A4 inhibition. dovepress.com

Similarly, to investigate if an NCE can induce the expression of CYP3A4, hepatocytes can be treated with the NCE. The activity of CYP3A4 is then measured by assessing the metabolism of a this compound probe substrate. An increased rate of metabolism compared to untreated cells would suggest enzyme induction. nih.gov

Mechanistic Investigations Utilizing Simvastatin D3 As a Research Probe

Studies on Kinetic Isotope Effects and Their Mechanistic Implications

The presence of deuterium (B1214612) in Simvastatin-d3 can alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). Studying these effects provides profound insights into the transition states of enzymatic reactions and the dynamics of molecular interactions. numberanalytics.com

The kinetic isotope effect (KIE) is a powerful method for investigating enzyme mechanisms by analyzing changes in reaction rates when an isotope is substituted in a substrate. numberanalytics.com KIEs are categorized as primary or secondary, depending on the location of the isotopic substitution relative to the bond being broken or formed in the rate-limiting step of a reaction. numberanalytics.com

Primary KIEs are observed when a bond to the isotopically labeled atom is cleaved in the reaction's rate-determining step. For this compound, if the deuterated C-D bond were directly involved in the enzymatic conversion by HMG-CoA reductase, a significant primary KIE would be expected. This would manifest as a slower reaction rate compared to the non-deuterated simvastatin (B1681759). Such an observation would provide strong evidence that C-H bond cleavage is a key part of the rate-limiting step of the catalytic mechanism.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-limiting step. numberanalytics.com In the case of this compound, the deuterium atoms are typically located on the methyl group of the butanoyloxy side chain. Since this position is not the primary site of enzymatic action by HMG-CoA reductase, any observed KIE would likely be secondary. These effects, though smaller than primary KIEs, can provide valuable information about changes in hybridization or the steric and electronic environment of the substrate as it binds to the enzyme and proceeds to the transition state.

While specific KIE studies on this compound are not extensively detailed in publicly available literature, the principles of KIE are widely applied in enzymology to understand reaction mechanisms. numberanalytics.comrutgers.edu For instance, KIE studies have been instrumental in identifying rate-limiting steps in enzymes like dihydrofolate reductase. numberanalytics.com

The substitution of hydrogen with deuterium can influence the physical properties of a molecule, affecting its dynamics, conformation, and interactions with its biological targets.

Binding Interactions: The altered vibrational modes and potential conformational shifts due to deuteration can affect the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of this compound to the active site of HMG-CoA reductase. acs.org All-atom MD simulations have shown that both the lactone and active hydroxyacid forms of simvastatin spontaneously enter lipid bilayers, with their localization and hydrogen bonding patterns being distinct. acs.org The active form (SA) forms significantly more hydrogen bonds than the lactone form (SN). acs.org Introducing deuterium could subtly modify these interactions. While the binding affinity of statins to HMG-CoA reductase is extremely high, even minor changes in binding kinetics or thermodynamics due to deuteration could be measurable and provide insights into the precise nature of the enzyme-inhibitor complex. mdpi.com

Primary and Secondary Kinetic Isotope Effects on Enzymatic Catalysis

Role in Understanding Molecular Targets and Biochemical Pathways (Cellular and Biochemical Level)

This compound is an invaluable research probe for dissecting the intricate biochemical pathways affected by simvastatin, from its primary target to its wide-ranging pleiotropic effects. medchemexpress.comhoelzel-biotech.com Its key advantage lies in its utility as a stable isotope tracer.

Simvastatin acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is essential for the synthesis of cholesterol and other vital isoprenoids. oncotarget.comdrugbank.com this compound allows for precise quantification and tracing of the drug and its metabolites in cellular systems.

Mechanism of Inhibition: Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form. mdpi.comdrugbank.com This active form mimics the structure of the natural substrate, HMG-CoA, and binds to the HMG-CoA reductase active site with high affinity, thereby blocking the synthesis of mevalonate. mdpi.comdrugbank.com

Cellular Studies: In various cancer cell lines, including ovarian and endometrial cancer, simvastatin treatment leads to a reduction in HMG-CoA reductase activity, which in turn inhibits cell proliferation, induces cell cycle arrest at the G1 phase, and promotes apoptosis. oncotarget.comnih.gov this compound can be used in stable isotope dilution assays to accurately measure the intracellular concentration of the inhibitor and correlate it with the observed downstream effects on the mevalonate pathway. For example, studies have shown that inhibiting the mevalonate pathway with simvastatin can sensitize pancreatic cancer cells to chemotherapy by inducing pyroptosis. nih.gov

Table 1: Effects of Simvastatin on HMG-CoA Reductase and Downstream Pathways in Cellular Models

Cell Line/ModelObserved EffectMolecular MechanismCitation(s)
Ovarian Cancer CellsInhibition of proliferation, G1 arrest, apoptosisReduced HMGCR activity, inhibition of MAPK and mTOR pathways oncotarget.comnih.gov
Endometrial Cancer CellsInhibition of proliferation, G1 arrest, apoptosisReduced HMGCR activity, inhibition of MAPK pathway nih.gov
Breast Cancer CellsInhibition of cell invasionDecreased PTTG1 mRNA stability and expression frontiersin.org
Pancreatic Cancer CellsEnhanced cytotoxicity of 5-FU, induction of pyroptosisDown-regulation of HMGCR nih.gov

Beyond cholesterol reduction, simvastatin exhibits numerous "pleiotropic" effects, which are independent of its lipid-lowering action. drugbank.com this compound can help to trace the molecular fate of the drug in studies designed to unravel these complex mechanisms.

Anti-inflammatory Effects: Simvastatin has been shown to exert anti-inflammatory properties by modulating various signaling pathways. researchgate.net It can reduce the expression of pro-inflammatory cytokines and adhesion molecules, thereby inhibiting the migration of leukocytes. researchgate.net At a molecular level, these effects are linked to the inhibition of isoprenoid synthesis, which is crucial for the function of small GTP-binding proteins like Rho that regulate inflammatory responses. nih.gov In animal models of systemic inflammation, simvastatin's anti-inflammatory effects have been linked to the upregulation of PPARα. nih.gov

Anti-tumorigenic Effects: The anti-cancer effects of simvastatin are closely tied to the inhibition of the mevalonate pathway. frontiersin.org Depriving cancer cells of essential isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) disrupts the post-translational modification (prenylation) of key signaling proteins, including Ras and Rho. ijbs.com This can inhibit cell proliferation, angiogenesis, and metastasis. nih.govfrontiersin.orgijbs.com For example, in breast cancer models, simvastatin inhibits cell migration by regulating the expression of RHAMM via the YAP transcriptional co-activator. pnas.org In medulloblastoma cells, simvastatin has been shown to decrease cell migration in vitro. nih.gov

Neurological Mechanisms: As a lipophilic statin, simvastatin can cross the blood-brain barrier and influence central nervous system (CNS) functions. nih.govmdpi.com Studies suggest it may have neuroprotective roles in conditions like Parkinson's disease, Alzheimer's disease, and stroke. nih.govmdpi.com Proposed mechanisms include reducing oxidative stress, enhancing neurogenesis, and modulating neuroinflammation. nih.govfrontiersin.org For instance, simvastatin has been shown to protect against oxidative damage in cellular and animal models of Parkinson's disease by inhibiting the NADPH oxidase/p38 MAPK pathway. frontiersin.org

Table 2: Selected Pleiotropic Mechanisms of Simvastatin at the Molecular Level

EffectMolecular MechanismModel SystemCitation(s)
Anti-inflammatory Inhibition of leukocyte migration, reduction of pro-inflammatory cytokinesCellular models researchgate.net
Upregulation of PPARα expressionAnimal model (zymosan-induced inflammation) nih.gov
Increase in nitric oxide (NO) bioavailabilityVascular cells jacc.org
Anti-tumorigenic Inhibition of RhoA geranylgeranylation, suppression of angiogenesisGlioblastoma spheroids, endothelial cells frontiersin.org
Induction of apoptosis via GGPS1-RAB7A-autophagy axisSmall cell lung cancer models frontiersin.org
Inhibition of RHAMM expression via YAPBreast cancer cells pnas.org
Neurological Enhanced neurogenesis via Wnt signalingCultured neural progenitors, adult mice nih.gov
Reduction of oxidative stress, inhibition of NADPH oxidaseParkinson's disease models (SH-SY5Y cells, mice) frontiersin.org
Reduction of Aβ-induced microglial activationRat models nih.gov

The use of stable isotope-labeled compounds like this compound is a cornerstone of metabolic research. It allows for the precise tracing of the molecule's absorption, distribution, metabolism, and excretion (ADME) and its impact on metabolic fluxes within cellular pathways.

Metabolic Pathway Tracing: The first deuterated statin analogues were developed in the early 1990s, enabling detailed studies of metabolic pathways. By using this compound in conjunction with mass spectrometry, researchers can distinguish the drug administered as a tracer from the endogenous molecules and track its conversion to various metabolites. core.ac.uk This is crucial for understanding its pharmacokinetics and the extent of its first-pass metabolism in the liver. drugbank.com

Metabolic Flux Analysis: Stable isotope tracing can be used to measure the rate of synthesis and turnover of metabolites in a pathway. For example, comprehensive studies using 13C and 2H tracers have investigated how statin treatment affects the branches of mevalonate metabolism in cancer cells. aacrjournals.orgaacrjournals.org These studies revealed that statin treatment significantly reduces the synthesis of coenzyme Q (CoQ), leading to mitochondrial dysfunction and severe oxidative stress. aacrjournals.orgaacrjournals.org This detailed understanding of metabolic reprogramming in response to the drug is critical for designing effective combination therapies. Similarly, stable isotope tracers have been fundamental in studying cholesterol degradation to bile acids in humans. mdpi.com

Investigation of Pleiotropic Effects in Cellular and Animal Models (e.g., Anti-inflammatory, Anti-tumorigenic, Neurological Mechanisms at a molecular level)

Cellular Uptake and Transport Mechanism Studies in In Vitro Cell Lines

The use of deuterated internal standards is a cornerstone of modern bioanalytical chemistry, providing the necessary precision and accuracy for quantifying drug concentrations in complex biological matrices. This compound, a stable isotope-labeled version of simvastatin, serves as an essential research probe in mechanistic investigations of cellular uptake and transport. Its identical physicochemical properties to the unlabeled drug, coupled with its distinct mass, allow for precise quantification of simvastatin in in vitro cell line experiments using mass spectrometry.

Research into the cellular uptake of simvastatin has revealed that its mechanism of entry is largely dictated by its chemical properties and the specific cell type being investigated. As a lipophilic compound, simvastatin can readily cross cell membranes via passive diffusion. researchgate.netdrugbank.com However, active transport mechanisms also play a significant role, particularly in specific cell types like hepatocytes. kuleuven.be

Investigations into the anti-cancer effects of statins have also relied on accurate measurements of intracellular drug concentrations. Studies in breast cancer cell lines (MDA-MB-231 and MCF-7) and osteosarcoma cell lines have explored the antiproliferative and pro-apoptotic effects of simvastatin. amegroups.orgnih.govufmg.br The ability to quantify the amount of simvastatin taken up by these cells is fundamental to understanding the concentration-dependent effects on cell cycle progression and apoptosis induction. ufmg.br Similarly, studies in human retinal pigment epithelial cells (ARPE-19) have shown that simvastatin can reduce the production of pro-inflammatory cytokines, with these effects being dose-dependent. nih.gov

The data below, derived from such research, illustrates the findings on simvastatin's cellular uptake and effects, which were made possible through precise analytical methods employing deuterated standards like this compound.

Table 1: Comparative Cellular Uptake of Statins in Different Cell Lines This table presents findings on the relative uptake of simvastatin in different cell types, a key aspect in understanding its tissue-specific effects. The quantification in these studies relies on methods using deuterated internal standards.

Cell Line Statin Relative Uptake/Concentration Research Focus Citation
Normal Hepatocytes Simvastatin 2.42 ng/ml Comparison of statin incorporation plos.org
Prostate Cancer (PC-3) Simvastatin 1.40 ng/ml Comparison of statin incorporation plos.org
Normal Hepatocytes Pravastatin 86-fold higher than PC-3 cells Role of OATP1B1 transporter nih.gov

Table 2: In Vitro Effects of Simvastatin on Various Cell Lines This table summarizes the observed biological effects of simvastatin in different in vitro models. Understanding these effects is directly linked to determining the intracellular concentration of the drug.

Cell Line Observed Effect Effective Concentration Research Context Citation
ARPE-19 (Retinal Pigment Epithelial) Reduction of IL-6 and IL-8 release 5 µM Anti-inflammatory properties nih.gov
Osteosarcoma Cells Induction of apoptosis, increased Bax/Bcl-2 ratio Not specified Anti-cancer mechanisms amegroups.org
Prostate Cancer Cells Suppression of RhoA activation, induction of caspases Not specified Anti-cancer mechanisms amegroups.org

Advanced Research Applications and Future Perspectives of Simvastatin D3

Application in Systems Biology Approaches

Systems biology aims to understand the broader, integrated functions of biological systems by studying the interactions between various cellular components. Simvastatin-d3 is an invaluable tool in this field, facilitating a deeper understanding of metabolic networks and drug-protein interactions through metabolomics, lipidomics, and proteomics.

Metabolomics, the large-scale study of small molecules or metabolites, is essential for understanding the biochemical perturbations caused by drugs. nih.gov In quantitative metabolomics, the use of stable isotope-labeled internal standards is considered the gold standard for achieving accurate and reproducible results. nih.gov this compound serves this exact purpose in studies investigating the metabolic effects of simvastatin (B1681759). When added to a biological sample, this compound co-elutes with endogenous or administered unlabeled simvastatin during chromatographic separation but is distinguished by its higher mass in mass spectrometry (MS). researchgate.net This allows for precise quantification, correcting for variations in sample preparation and instrument response. researchgate.net

Studies have shown that simvastatin treatment significantly alters multiple metabolic pathways beyond lipid metabolism, affecting amino acids, peptides, carbohydrates, and xenobiotics. nih.govplos.org For instance, a comprehensive metabolomics analysis identified 321 metabolites significantly associated with simvastatin treatment, 313 of which were novel findings. nih.gov Such large-scale profiling relies on robust analytical methods, where deuterated standards like this compound are crucial for validating the observed changes in metabolite concentrations. By providing a stable reference point, these standards enable researchers to confidently map the pleiotropic effects of simvastatin and identify new biomarkers of drug response and efficacy. duke.eduresearchgate.net

Table 1: Application of Deuterated Standards in Metabolomics

Research AreaApplication of Deuterated Standard (e.g., this compound)Key Outcome
Quantitative Metabolomics Serves as an internal standard for accurate quantification of the parent drug and its metabolites. nih.govCorrects for matrix effects and instrument variability, ensuring data reliability. researchgate.net
Pathway Analysis Enables precise measurement of changes in endogenous metabolite levels following drug administration. nih.govElucidation of drug-induced perturbations in metabolic pathways (e.g., amino acid degradation, urea (B33335) cycle). plos.orgduke.edu
Biomarker Discovery Facilitates the identification and validation of metabolites that correlate with drug response. duke.eduDiscovery of potential new biomarkers for predicting therapeutic outcomes. pharmgkb.org

Lipidomics focuses on the global study of lipids in biological systems. news-medical.net Given that simvastatin's primary therapeutic action is the inhibition of cholesterol synthesis, lipidomics is a key area of investigation. drugbank.com Stable isotope-labeled compounds are fundamental tools in these studies, acting as tracers to monitor the dynamics of lipid synthesis, transport, and remodeling. alfa-chemistry.comnih.gov

This compound can be used in lipidomics to precisely quantify the drug's concentration and trace its direct and indirect effects on lipid pathways. Research has demonstrated that simvastatin treatment alters the lipidome of human liver cells, leading to changes in specific phosphatidylinositol and phosphatidylcholine species. nih.gov In such experiments, stable isotope-labeled tracers can distinguish between pre-existing lipid pools and those synthesized de novo, providing a dynamic view of lipid metabolism under the influence of the drug. mdpi.com For example, by using a labeled precursor, researchers can track the flux through various lipid synthesis pathways and see how they are modulated by simvastatin's inhibition of HMG-CoA reductase. biorxiv.orgresearchgate.net This approach allows for a detailed elucidation of how statins impact cardiovascular risk markers beyond LDL-cholesterol, potentially identifying new therapeutic targets and biomarkers within the lipidome. pharmgkb.orgnih.gov

The efficacy and disposition of a drug are heavily dependent on the activity of drug-metabolizing enzymes (DMEs) and transporters. oaepublish.com Quantitative targeted proteomics has emerged as a powerful technique to measure the absolute abundance of these critical proteins in tissues and cells. nih.gov Simvastatin is primarily metabolized by the cytochrome P450 enzyme CYP3A4, and its transport into and out of cells is handled by proteins such as those in the organic anion-transporting polypeptide (OATP) family. drugbank.comnih.govnews-medical.net

Integrating proteomics with pharmacokinetic studies using this compound allows for a comprehensive understanding of how variability in enzyme and transporter expression affects drug clearance. acs.org For instance, proteomics can quantify the levels of CYP3A4 and OATP1B1 in liver tissue from different individuals, and these expression levels can be correlated with the metabolic ratio of this compound to its metabolites. news-medical.netacs.org This helps to build predictive models for drug-drug interactions and explain inter-individual differences in drug response. news-medical.net Furthermore, proteomics has been used to validate cell-based models of the blood-brain barrier, such as hCMEC/D3 cells, by quantifying their expression of key transporters, which is crucial for assessing the potential central nervous system effects of drugs like statins. acs.orgdntb.gov.uaresearchgate.net

Table 2: Key Enzymes and Transporters in Simvastatin Disposition

ProteinFamily/ClassFunctionRelevance to Simvastatin
CYP3A4 Cytochrome P450Phase I Drug MetabolismPrimary enzyme responsible for the oxidative metabolism of simvastatin. drugbank.comnews-medical.net
OATP1B1 Solute Carrier (SLC)Hepatic Uptake TransporterMediates the uptake of simvastatin into hepatocytes, the primary site of action. nih.gov
ABCG2 (BCRP) ATP-binding cassette (ABC)Efflux TransporterInvolved in pumping simvastatin out of cells, affecting its distribution. acs.org
ABCB1 (MDR1) ATP-binding cassette (ABC)Efflux TransporterContributes to multidrug resistance and can limit drug penetration into tissues like the brain. acs.org

Lipidomics Studies with Stable Isotope-Labeled Compounds for Lipid Pathway Elucidation

Development of Novel Research Tools and Chemical Probes Based on this compound

Beyond its use as a standard, the this compound scaffold can be chemically modified to create sophisticated research tools for target identification and validation, offering deeper insights into its molecular mechanisms of action.

Photoaffinity labeling is a powerful technique used to identify the direct binding partners of a small molecule within a complex proteome. biorxiv.org The strategy involves incorporating a photoactivatable group (like a diazirine) and an enrichment tag (like biotin) into the drug's structure. biorxiv.org Upon irradiation with UV light, the photoactivatable group forms a highly reactive species that covalently crosslinks the probe to any interacting proteins. nih.gov

A photoaffinity probe based on this compound would enable the unbiased identification of its on- and off-targets in living cells. While simvastatin's primary target, HMG-CoA reductase, is well-known, identifying other interacting proteins could explain some of its pleiotropic effects. medchemexpress.com The deuterated core of the this compound-based probe would provide a unique isotopic signature, facilitating the confident identification of labeled peptides during mass spectrometry analysis. This approach has been successfully used with other molecules to map protein interaction sites and discover novel drug targets. nih.govwustl.edu

Click chemistry refers to a class of reactions that are rapid, specific, and high-yielding, making them ideal for bioconjugation. ijpsjournal.com The most common example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). ijpsjournal.com For target identification, a drug molecule is modified with a "clickable" functional group, such as an alkyne or an azide (B81097).

A this compound molecule functionalized with an alkyne group could be introduced to cells or cell lysates. After binding to its target proteins, a reporter tag containing a complementary azide group (e.g., biotin-azide or a fluorescent dye-azide) is added, and the "click" reaction is initiated to covalently link the reporter to the drug-protein complex. researchgate.netnih.gov This allows for subsequent enrichment and identification of the binding partners. The deuterium (B1214612) label on the simvastatin core acts as a stable isotopic tag, aiding in the differentiation of specifically bound proteins from non-specific background in quantitative proteomic experiments. This powerful combination of click chemistry and stable isotope labeling provides a versatile and highly specific method for drug target discovery. medchemexpress.commedchemexpress.com

Design and Application of Photoaffinity Labels

Emerging Trends and Challenges in Deuterated Compound Research

The field of deuterated compounds, while established for decades, is experiencing a resurgence driven by technological advancements and a deeper understanding of the kinetic isotope effect. This has led to new opportunities and significant hurdles in the development of novel therapeutics. The research landscape is characterized by evolving strategies, expanding applications, and persistent challenges that researchers and pharmaceutical companies must navigate.

A primary trend is the strategic shift in how deuteration is applied in drug discovery. Initially, the focus was on the "deuterium switch" approach, where hydrogen atoms in existing, approved drugs were replaced with deuterium to create improved second-generation products. nih.gov A notable example of this strategy is deutetrabenazine, which became the first deuterated drug to receive FDA approval in 2017. nih.govbioscientia.de However, the industry is increasingly moving towards designing de novo deuterated drugs, where deuterium is incorporated from the earliest stages of the discovery process to optimize pharmacokinetic properties. nih.govglobenewswire.com This approach allows for the creation of entirely new chemical entities (NCEs), which can offer significant therapeutic advantages and secure new intellectual property. bioscientia.de There is also growing interest in using deuteration to improve known drugs that previously failed in clinical trials. globenewswire.com

Another significant trend is the expansion of therapeutic areas being explored for deuterated drugs. While early successes were concentrated in treating neurological disorders like Huntington's disease, current research and development efforts are heavily focused on oncology and central nervous system (CNS) disorders. datainsightsmarket.comprecisionbusinessinsights.com The ability of deuteration to improve metabolic stability and reduce side effects makes these compounds particularly suitable for the complex and long-term treatment regimens often required for these diseases. precisionbusinessinsights.com

Table 1: Key Trends in Deuterated Compound Research

Trend Description Significance
Shift to De Novo Design Moving beyond modifying existing drugs ("deuterium switch") to designing novel molecules with deuterium from the outset. nih.govglobenewswire.com Creates new chemical entities (NCEs) with potentially superior efficacy and safety profiles; offers extended patent protection. nih.govbioscientia.de
Expanded Therapeutic Areas Increased focus on developing deuterated drugs for complex diseases, particularly oncology and CNS disorders. datainsightsmarket.comprecisionbusinessinsights.com Addresses unmet needs in diseases requiring long-lasting treatments with minimal side effects. precisionbusinessinsights.com
Personalized Medicine Utilizing deuterated compounds to create tailored therapies that target specific genetic or molecular markers in patients. datainsightsmarket.com Enhances treatment efficacy and safety by aligning drug properties with individual patient metabolism.
Advanced Synthesis Methods Development of more reproducible, precise, and cost-effective methods for incorporating deuterium into molecules. globenewswire.com Overcomes previous limitations in manufacturing, making deuterated drugs more viable for large-scale production.

Despite the promising trends, significant challenges remain in the research and development of deuterated compounds. A primary obstacle is the high cost associated with their development. datainsightsmarket.comprecisionbusinessinsights.com The synthesis of deuterated molecules can be complex and expensive, requiring specialized starting materials and processes. globenewswire.com

Regulatory hurdles also present a major challenge. Deuterated drugs are often treated as new chemical entities by regulatory bodies like the FDA, requiring extensive and costly clinical trials to demonstrate both safety and a clear advantage over their non-deuterated counterparts. bioscientia.dedatainsightsmarket.comprecisionbusinessinsights.com This stringent process can be time-consuming and resource-intensive. precisionbusinessinsights.com

From a scientific standpoint, the complexity of deuterium's effects poses a significant challenge. The precise placement of deuterium is crucial for achieving the desired therapeutic outcome, as this determines the impact on efficacy and toxicity. globenewswire.com A key phenomenon that researchers must contend with is "metabolic switching." bioscientia.de While deuteration may block one metabolic pathway, the body might compensate by metabolizing the drug through an alternative, previously minor pathway. bioscientia.de This can sometimes negate the intended benefits or lead to the formation of unexpected metabolites.

The use of deuterated internal standards, such as this compound, is critical in overcoming some of these research challenges. In pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate, compounds like this compound serve as invaluable analytical tools. medchemexpress.comvulcanchem.com They are used in techniques like liquid chromatography-tandem mass spectrometry (LC-MS-MS) to ensure the accurate quantification of the active drug and its metabolites in biological samples. wjbphs.comdeepdyve.comnih.gov This precise measurement is fundamental to characterizing the metabolic profile of a potential deuterated drug and understanding the effects of deuteration, including detecting any metabolic switching.

Table 2: Major Challenges in Deuterated Drug Development

Challenge Description Implication
High Development Costs The process of researching, synthesizing, and testing deuterated compounds is expensive. datainsightsmarket.comprecisionbusinessinsights.com Can be a barrier to entry for smaller companies and may limit the number of deuterated candidates that proceed to clinical trials.
Stringent Regulatory Hurdles Deuterated drugs are often classified as New Chemical Entities (NCEs), requiring comprehensive and lengthy approval processes. bioscientia.deglobenewswire.comprecisionbusinessinsights.com Increases the time and financial investment needed to bring a deuterated drug to market.
Synthesis and Purity Achieving precise deuterium placement and ensuring high isotopic purity can be technically challenging and complex. globenewswire.com Requires sophisticated and often costly synthetic methods; impurities can affect study outcomes.
Metabolic Switching The body may find alternative metabolic pathways for a deuterated drug, potentially negating the benefits of deuteration. bioscientia.de The effects of deuteration are not always predictable and require thorough metabolic investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.